1-Ethynyl-4-(4-methoxyphenoxy)benzene
Description
1-Ethynyl-4-(4-methoxyphenoxy)benzene is an aromatic compound featuring an ethynyl group (–C≡CH) attached to a benzene ring substituted with a 4-methoxyphenoxy moiety. This structure combines electron-donating (methoxy) and π-conjugated (phenoxy) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-ethynyl-4-(4-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-3-12-4-6-14(7-5-12)17-15-10-8-13(16-2)9-11-15/h1,4-11H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSPOKZLQAKIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4-(4-methoxyphenoxy)benzene typically involves the coupling of 4-ethynylanisole with 4-iodophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1-Ethynyl-4-(4-methoxyphenoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4-(4-methoxyphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(4-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Ethynyl-4-(4-methoxyphenoxy)benzene with key analogs, focusing on structural features, electronic effects, reactivity, and applications.
Structural and Electronic Comparison
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|
| 1-Ethynyl-4-(4-methoxyphenoxy)benzene | 4-methoxyphenoxy | 266.3 | Electron-donating (methoxy), π-conjugated |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Trifluoromethyl | 186.1 | Strong electron-withdrawing |
| 1-Ethynyl-4-(methylsulfonyl)benzene | Methylsulfonyl | 210.2 | Electron-withdrawing, polar |
| 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene | Bromo, methoxyphenyl | 287.1 | Halogen (reactive site), moderate electron-withdrawing |
| 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene | trans-4-propylcyclohexyl | 226.4 | Steric bulk, hydrophobic |
Key Insights :
- The methoxyphenoxy group in the target compound enhances solubility and π-conjugation compared to purely electron-withdrawing substituents (e.g., trifluoromethyl) .
- Bromo and methylsulfonyl substituents introduce reactivity toward cross-coupling or nucleophilic substitution, unlike the methoxyphenoxy group, which favors stability in polymer matrices .
Reactivity and Catalytic Behavior
- Hydrogenation Selectivity: In hydrogenation reactions, terminal alkynes like 1-ethynyl-4-(phenylethynyl)benzene show variable selectivity depending on catalysts. For example, Pt–NPs/N–C catalysts yield 75% selectivity for 1-styryl-4-vinylbenzene, whereas methoxyphenoxy-substituted analogs may exhibit altered selectivity due to steric and electronic effects .
- Cycloaddition Reactions: 1-Ethynyl-4-(trifluoromethyl)benzene participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles with benzyl azide. The methoxyphenoxy group’s electron-donating nature could modulate reaction rates in similar processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
